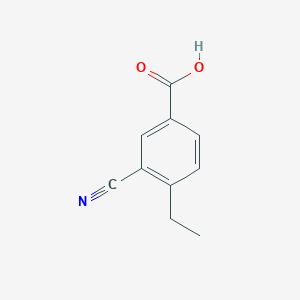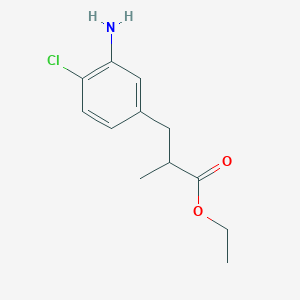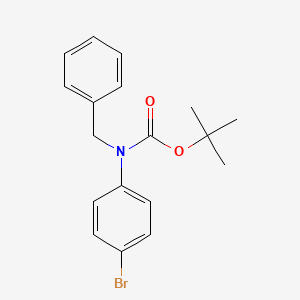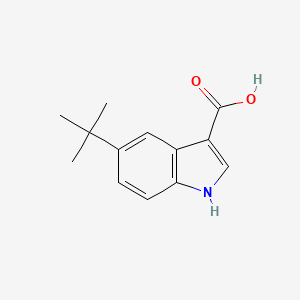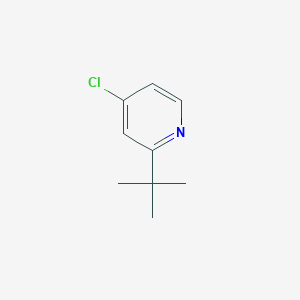![molecular formula C13H16N2O3 B1442462 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1333575-76-0](/img/structure/B1442462.png)
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Descripción general
Descripción
“4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds has gained momentum due to their versatility in drug discovery . The synthesis often involves the use of readily available starting materials and a one-pot synthesis approach . This procedure typically yields good to excellent results (61–93%), and it also features a simple purification protocol .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these isomers, the greatest interest is involved with 1,3,4-oxadiazoles .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole-based compounds are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, which include structures related to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol, have been widely studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some of these compounds, highlighting the need for future research on novel antioxidants with reduced toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Therapeutic Potential of Oxadiazole Derivatives
1,3,4-Oxadiazole, a core structure in related molecules, has been recognized for its binding efficiency with various enzymes and receptors due to its unique structural features, leading to a wide array of bioactivities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, making oxadiazole derivatives a significant focus in drug development for treating various diseases G. Verma et al. (2019).
Synthesis and Pharmacology
Recent research progress highlights the synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the potential of oxadiazole rings as biologically active units in pharmacological compounds Jing-Jing Wang et al. (2022).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, have been explored for their applications in chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for selective metal-ion sensing, contributing to the development of efficient sensors for environmental and biological applications D. Sharma, H. Om, & A. Sharma (2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWILXGZKLVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



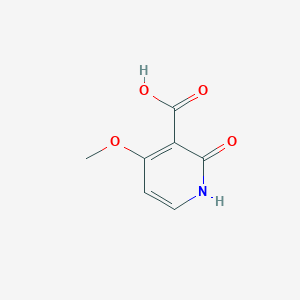

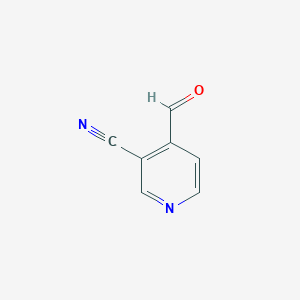
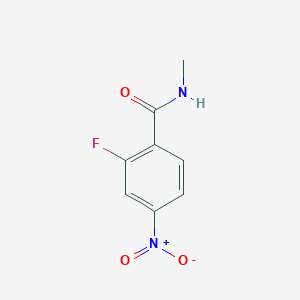
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
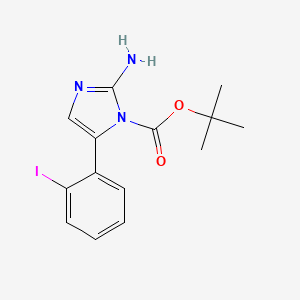
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
